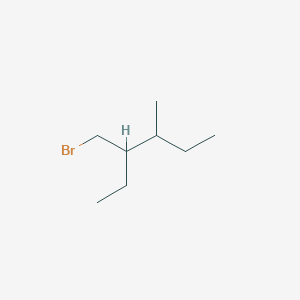![molecular formula C10H18S B13241499 Spiro[4.5]decane-8-thiol](/img/structure/B13241499.png)
Spiro[4.5]decane-8-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[45]decane-8-thiol is a unique organic compound characterized by its spirocyclic structure, where two rings share a single common atom This compound is part of the broader class of spiro compounds, which are known for their diverse biological activities and structural complexity The presence of a thiol group (-SH) in Spiro[4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]decane-8-thiol typically involves the formation of the spirocyclic core followed by the introduction of the thiol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a suitable diene and a thiol-containing reagent, followed by a cyclization reaction to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow synthesis. These methods aim to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.5]decane-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulf
Propriétés
Formule moléculaire |
C10H18S |
|---|---|
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
spiro[4.5]decane-8-thiol |
InChI |
InChI=1S/C10H18S/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9,11H,1-8H2 |
Clé InChI |
OGXXILIRJYXMQC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCC(CC2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-phenylethan-1-one](/img/structure/B13241424.png)
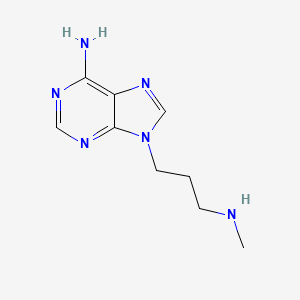
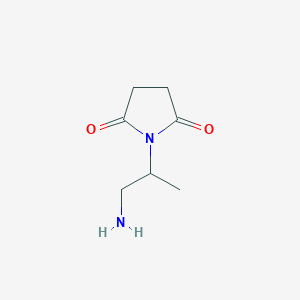
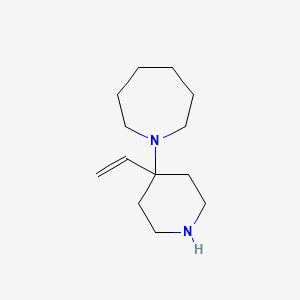
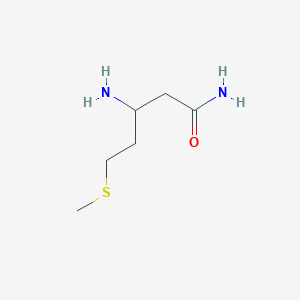
![2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13241450.png)

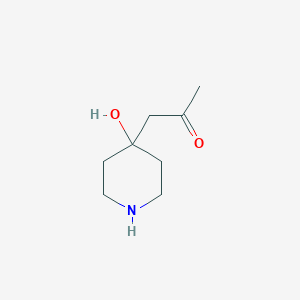
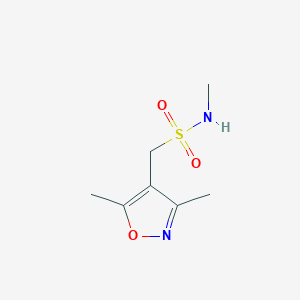
![N-[(2-bromo-5-chlorophenyl)methyl]cyclopentanamine](/img/structure/B13241481.png)

![4,6,6-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13241493.png)
